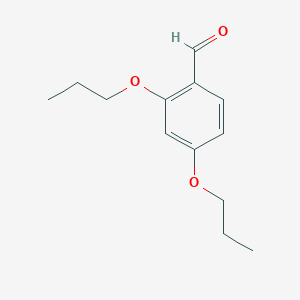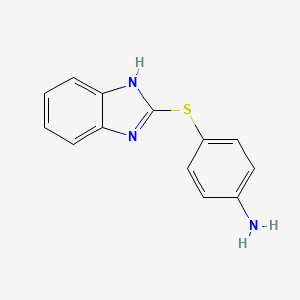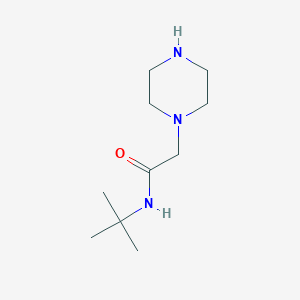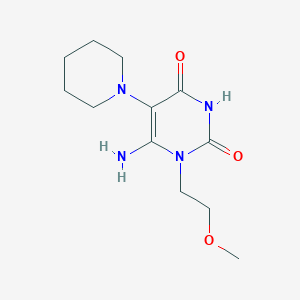
3-Bromo-2,4,6-trimethylnitrobenzene
Descripción general
Descripción
3-Bromo-2,4,6-trimethylnitrobenzene is a brominated and nitro-substituted derivative of trimethylbenzene. It is a compound that can be synthesized through various chemical reactions involving bromine and nitro groups with a trimethylbenzene core. The presence of bromine and nitro groups significantly alters the chemical and physical properties of the original benzene ring, making it a compound of interest in various chemical studies and applications.
Synthesis Analysis
The synthesis of brominated benzene derivatives can be achieved through different methods. For instance, the Sandmeyer reaction is a common method used to introduce bromine into an aromatic ring, as demonstrated in the synthesis of 1-bromo-3,4,5-trimethoxybenzene . Although not directly related to 3-Bromo-2,4,6-trimethylnitrobenzene, this method could potentially be adapted for its synthesis. Additionally, the synthesis of brominated compounds often involves the use of bromine or bromine-containing reagents, as seen in the preparation of various bromo-substituted benzenes and bromophenyl derivatives .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives is characterized by the presence of bromine atoms attached to the benzene ring, which can influence the overall geometry and electronic distribution of the molecule. X-ray crystallography is a powerful tool for determining the precise structure of such compounds, as evidenced by the crystal structure determinations of various bromo- and bromomethyl-substituted benzenes . These studies provide insights into the interactions such as C–H···Br, C–Br···Br, and C–Br···π that can occur in brominated aromatic compounds.
Chemical Reactions Analysis
Brominated benzene derivatives can undergo a variety of chemical reactions. The presence of a bromine atom makes the compound more reactive towards nucleophilic substitution reactions, as seen in the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines . Additionally, the reactivity of brominated compounds with atomic bromine has been studied, providing kinetic data for the reactions of bromine with trimethylbenzenes . These reactions are crucial for understanding the chemical behavior of brominated aromatic compounds and their potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by the substituents on the benzene ring. For example, spectroscopic methods such as FT-IR and FT-Raman have been used to investigate the vibrational frequencies of 1-bromo-3-fluorobenzene, which can provide information about the physical properties of similar brominated compounds . The introduction of bromine and nitro groups to the benzene ring can also affect the compound's electronic properties, absorption wavelengths, and reactivity, as seen in various studies .
Aplicaciones Científicas De Investigación
Molecular Scaffolds and Synthetic Procedures
3-Bromo-2,4,6-trimethylnitrobenzene and its derivatives have been utilized as molecular scaffolds in the construction of complex molecular architectures. For instance, the preparation of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene from related tri(halosubstituted) 2,4,6-triethylbenzene derivatives involves using such scaffolds for synthesizing molecular receptors. This synthesis emphasizes a practical and straightforward approach, highlighting the relevance of these compounds in organic synthesis (Wallace et al., 2005).
Bromination Reactions and Complex Formation
The compound and its related structures play a crucial role in bromination reactions, as seen in studies exploring the formation of complex compounds. For example, bromination reactions with nitrobenzene have led to the formation of pure 3-bromo-nitrotoluene, showcasing the typical electrophilic bromination of aromatic compounds. Such reactions do not require catalysts or stringent conditions, demonstrating the compound's utility in facilitating chemical transformations (Sobolev et al., 2014).
Applications in Polymer Solar Cells
In the field of materials science, especially in the development of polymer solar cells, derivatives of 3-Bromo-2,4,6-trimethylnitrobenzene have shown significant potential. The introduction of a fluorescent inhibitor derived from this compound into the active layer of polymer solar cells has led to a notable improvement in device performance. This enhancement is attributed to the formation of charge transfer complexes, which facilitate excitonic dissociation and reduce excitonic recombination, thereby improving the power conversion efficiency of the cells (Fu et al., 2015).
Inverse Sandwich Complexes and Catalysis
The compound has also been investigated in the context of forming unique chemical structures such as "inverse" sandwich complexes. Research into the reaction of bromo-2,4,6-triphenylbenzene with activated magnesium and calcium has revealed the formation of these novel complexes, which exhibit interesting properties such as thermochromic and solvatochromic behavior, as well as paramagnetism. These complexes have significant implications for understanding bonding in unusual dinuclear compounds (Krieck et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-1,3,5-trimethyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-4-6(2)9(11(12)13)7(3)8(5)10/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFDRRDWXUSFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373768 | |
| Record name | 3-Bromo-2,4,6-trimethylnitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,4,6-trimethylnitrobenzene | |
CAS RN |
90561-85-6 | |
| Record name | 3-Bromo-2,4,6-trimethylnitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-nitromesitylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)



![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)
![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)





